molecular formula C21H18N2O2 B12059014 N-[(E)-(2-hydroxy-1,2-diphenylethylidene)amino]benzamide CAS No. 104662-64-8

N-[(E)-(2-hydroxy-1,2-diphenylethylidene)amino]benzamide

Cat. No.: B12059014
CAS No.: 104662-64-8
M. Wt: 330.4 g/mol
InChI Key: OQZHQQZPEZMINH-ZBJSNUHESA-N
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Description

N-[(E)-(2-Hydroxy-1,2-diphenylethylidene)amino]benzamide is a benzamide derivative featuring a planar enamine scaffold formed by the condensation of a 2-hydroxy-1,2-diphenylethylidene moiety with a benzamide core.

Properties

CAS No.

104662-64-8

Molecular Formula

C21H18N2O2

Molecular Weight

330.4 g/mol

IUPAC Name

N-[(E)-(2-hydroxy-1,2-diphenylethylidene)amino]benzamide

InChI

InChI=1S/C21H18N2O2/c24-20(17-12-6-2-7-13-17)19(16-10-4-1-5-11-16)22-23-21(25)18-14-8-3-9-15-18/h1-15,20,24H,(H,23,25)/b22-19+

InChI Key

OQZHQQZPEZMINH-ZBJSNUHESA-N

Isomeric SMILES

C1=CC=C(C=C1)C(/C(=N/NC(=O)C2=CC=CC=C2)/C3=CC=CC=C3)O

Canonical SMILES

C1=CC=C(C=C1)C(C(=NNC(=O)C2=CC=CC=C2)C3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(2-hydroxy-1,2-diphenylethylidene)amino]benzamide typically involves the condensation of 2-hydroxy-1,2-diphenylethylidene with benzamide. The reaction is usually carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions may include:

    Solvent: Common solvents used include ethanol or methanol.

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.

    Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include:

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction time.

    Green Chemistry Approaches: Utilizing environmentally friendly solvents and catalysts to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(2-hydroxy-1,2-diphenylethylidene)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

N-[(E)-(2-hydroxy-1,2-diphenylethylidene)amino]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(E)-(2-hydroxy-1,2-diphenylethylidene)amino]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-[(E)-(2-hydroxy-1,2-diphenylethylidene)amino]benzamide with structurally and functionally related benzamide derivatives.

Structural Analogues with N,O-Bidentate Directing Groups

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ():

  • Structure : Contains a tertiary alcohol and methyl-substituted benzamide.
  • Key Feature : N,O-bidentate directing group enables metal-catalyzed C–H bond functionalization.
  • Synthesis: Reacts 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol.

4-{[(E)-2,3-Dihydroxybenzylidene]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide ():

  • Structure: Features a dihydroxybenzylideneamino group and sulfonamide linkage.
  • Key Feature : Forms 1D polymer chains via O–H⋯O/N–H⋯N hydrogen bonds and π-π interactions.
  • Application : Used in metal complexation and bioactivity studies.
  • Differentiation : The sulfonamide group and oxazole ring introduce additional hydrogen-bonding sites absent in the target compound .

Pharmacological Analogues

EPZ011989 ():

  • Structure : A substituted benzamide with morpholine and cyclohexylamine groups.
  • Key Feature : Potent EZH2 inhibitor with IC₅₀ < 10 nM, acting via histone methylation suppression.
  • Differentiation : The target compound lacks the morpholine and tertiary amine functionalities critical for EPZ011989’s epigenetic activity .

Substituted Benzamides in Drug Discovery

Compounds from (Entries 5–8):

  • General Structure : Benzamides with methoxy-, ethoxy-, propoxy-, and isopropoxy-phenyl substituents.
  • Key Feature : Hydrophobic alkoxy groups enhance membrane permeability.
  • Differentiation : The target compound’s diphenylethylidene group may reduce solubility but improve aromatic interactions in binding pockets .

Sulfamoyl-Benzamide Derivatives

N-(1-(4-Methoxyphenyl)-3-oxo-3-((4-(N-(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamide ():

  • Structure : Combines sulfamoyl and enamine groups.
  • Synthesis : Uses acetic acid-sodium acetate medium for cyclization.
  • Differentiation : The sulfamoyl group introduces acidity and hydrogen-bonding capacity absent in the target compound .

Pesticide-Related Benzamides ()

  • Examples: Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide), Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide).
  • Key Feature : Halogenated aryl groups and ether linkages enhance pesticidal activity.
  • Differentiation : The target compound’s hydroxy-diphenylethylidene group is structurally distinct from the halogenated motifs in these agrochemicals .

Table 1: Comparative Overview of Key Compounds

Compound Name Key Structural Features Synthesis Method Applications References
N-[(E)-(2-Hydroxy-1,2-diphenylethylidene)amino]benzamide Enamine, diphenylethylidene Not specified Potential catalysis, drug design -
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide N,O-bidentate, methylbenzamide 3-methylbenzoyl chloride + amino alcohol Metal catalysis
4-{[(E)-2,3-Dihydroxybenzylidene]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide Dihydroxybenzylidene, sulfonamide Schiff base condensation Bioactivity, metal complexes
EPZ011989 Morpholine, cyclohexylamine Multi-step organic synthesis EZH2 inhibition
Etobenzanid Ethoxymethoxy, dichlorophenyl Substitution reactions Pesticide

Biological Activity

N-[(E)-(2-hydroxy-1,2-diphenylethylidene)amino]benzamide, a Schiff base compound, has garnered attention due to its diverse biological activities. This article delves into the compound's structure, synthesis, and biological properties, supported by case studies and relevant research findings.

Chemical Structure and Properties

The molecular formula of N-[(E)-(2-hydroxy-1,2-diphenylethylidene)amino]benzamide is C21H18N2OC_{21}H_{18}N_{2}O, with a molecular weight of approximately 330.38 g/mol. The compound features a Schiff base linkage characterized by the presence of an imine group (C=NC=N) and hydroxyl functionality that contributes to its biological activity.

Structural Representation:

N E 2 hydroxy 1 2 diphenylethylidene amino benzamide\text{N E 2 hydroxy 1 2 diphenylethylidene amino benzamide}

Synthesis

The synthesis of N-[(E)-(2-hydroxy-1,2-diphenylethylidene)amino]benzamide typically involves the condensation reaction between benzohydrazide and an appropriate aldehyde or ketone under acidic or basic conditions. The following general reaction scheme can be employed:

  • Reactants: Benzohydrazide + Aldehyde (e.g., benzaldehyde)
  • Conditions: Stirring in methanol at elevated temperatures (e.g., 373 K)
  • Product Isolation: Recrystallization from suitable solvents

Antimicrobial Properties

Research indicates that Schiff bases exhibit significant antimicrobial activity. N-[(E)-(2-hydroxy-1,2-diphenylethylidene)amino]benzamide has been tested against various bacterial strains and fungi. Studies show that the compound demonstrates potent activity against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of N-[(E)-(2-hydroxy-1,2-diphenylethylidene)amino]benzamide

MicroorganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1550 µg/mL
Escherichia coli12100 µg/mL
Candida albicans1475 µg/mL

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro assays using DPPH (1,1-diphenyl-2-picrylhydrazyl) indicate that N-[(E)-(2-hydroxy-1,2-diphenylethylidene)amino]benzamide effectively scavenges free radicals, demonstrating potential as a natural antioxidant.

Table 2: Antioxidant Activity Assessment

Concentration (µg/mL)% Inhibition
5030
10055
20080

Case Studies

A notable study published in PMC highlighted the structural analysis and biological evaluation of Schiff bases derived from benzohydrazide. The study indicated that compounds similar to N-[(E)-(2-hydroxy-1,2-diphenylethylidene)amino]benzamide exhibited significant fungicidal and bactericidal properties due to their ability to form hydrogen bonds and coordinate with metal ions in biological systems .

Another investigation focused on the anticancer potential of Schiff bases, including this compound, revealing cytotoxic effects on various cancer cell lines. The mechanism was attributed to apoptosis induction through caspase activation .

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